molecular formula C10H9NO3S B3016038 5-(Methylsulfonyl)quinolin-3-ol CAS No. 1956384-81-8

5-(Methylsulfonyl)quinolin-3-ol

Cat. No.: B3016038
CAS No.: 1956384-81-8
M. Wt: 223.25
InChI Key: WLWBWWPZLRLBKI-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)quinolin-3-ol is a quinoline derivative characterized by a methylsulfonyl group at the 5-position and a hydroxyl group at the 3-position. This compound, with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol, is part of the broader class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5-(Methylsulfonyl)quinolin-3-ol, often involves traditional and green synthetic approaches. Common methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. Eco-friendly and safe reusable catalysts are also employed .

Industrial Production Methods

Industrial production of quinoline derivatives typically involves classical synthesis protocols such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods. These methods are well-established and widely used due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)quinolin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological and chemical properties .

Scientific Research Applications

5-(Methylsulfonyl)quinolin-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the production of dyes, catalysts, and materials .

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)quinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, they may interact with other cellular targets, contributing to their broad-spectrum biological activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a nitrogen-based heterocyclic aromatic structure.

    Quinolone: A derivative with a carbonyl group at the 4-position, known for its antibacterial properties.

    Chloroquine: A quinoline derivative used as an antimalarial drug .

Uniqueness

5-(Methylsulfonyl)quinolin-3-ol is unique due to the presence of both a methylsulfonyl group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential therapeutic applications compared to other quinoline derivatives .

Properties

IUPAC Name

5-methylsulfonylquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-15(13,14)10-4-2-3-9-8(10)5-7(12)6-11-9/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWBWWPZLRLBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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